Network Homogeneity and Ultimate Glass Transition Temperature: TGpAP/44′DDS vs. TGmAP/44′DDS
Direct head-to-head comparison of isomeric trifunctional epoxy systems cured with 4,4′-diaminodiphenyl sulfone (44′DDS) demonstrates that TGpAP yields the most homogeneous network and consequently the highest glass transition temperature (Tg) among the tested combinations [1]. In contrast, TGmAP formulations exhibit accelerated secondary amine consumption and increased internal cyclization, which disrupts network uniformity and depresses ultimate Tg [1]. Quantitative dynamic mechanical analysis shows that TGpAP/44′DDS achieves a Tg of approximately 265°C, whereas TGmAP/44′DDS is limited to approximately 235°C under identical cure conditions [1]. This 30°C differential is directly attributable to the para versus meta substitution pattern on the aminophenol core.
| Evidence Dimension | Glass Transition Temperature (Tg) after multi-dwell cure cycle |
|---|---|
| Target Compound Data | TGpAP/44′DDS: Tg ≈ 265°C |
| Comparator Or Baseline | TGmAP/44′DDS: Tg ≈ 235°C |
| Quantified Difference | ΔTg ≈ +30°C (TGpAP superior) |
| Conditions | Dynamic mechanical analysis (DMA); epoxy cured with stoichiometric 44′DDS using multi-dwell thermal cycle |
Why This Matters
A 30°C higher Tg translates to sustained mechanical integrity and dimensional stability at elevated service temperatures, enabling TGpAP to meet aerospace qualification requirements (e.g., 180°C–200°C continuous use) that meta-isomer systems cannot reliably satisfy.
- [1] Whittaker, M.B. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies. PhD Thesis, University of Sheffield, 2025. View Source
